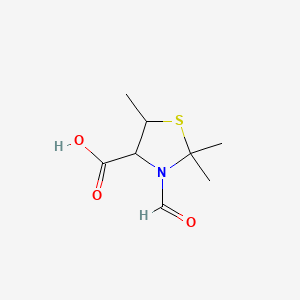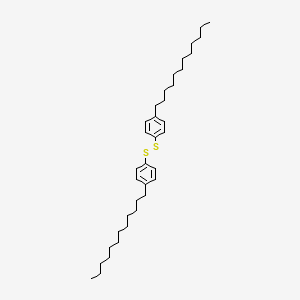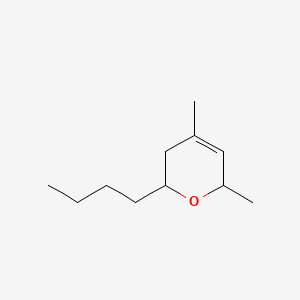
2-Butene, 1,1,2,3,4,4-hexabromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3,4,4-Hexabromobut-2-ene is a brominated organic compound with the molecular formula C4H2Br6. It is characterized by the presence of six bromine atoms attached to a butene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,3,4,4-Hexabromobut-2-ene can be synthesized through the bromination of diacetylene. The process involves the addition of bromine to diacetylene under controlled conditions to achieve the desired hexabrominated product . The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of 1,1,2,3,4,4-Hexabromobut-2-ene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,3,4,4-Hexabromobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with halogens and other electrophiles
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms.
Elimination: Strong bases like potassium hydroxide or sodium ethoxide are commonly used.
Addition: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are typical reagents
Major Products:
Substitution: Products include hydroxylated or aminated derivatives.
Elimination: Formation of less brominated alkenes.
Wissenschaftliche Forschungsanwendungen
1,1,2,3,4,4-Hexabromobut-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex brominated compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated organic compound.
Medicine: Explored for its potential use in drug development and as a model compound for studying halogenated organic molecules.
Industry: Utilized in the production of flame retardants and other brominated materials
Wirkmechanismus
The mechanism of action of 1,1,2,3,4,4-Hexabromobut-2-ene involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved include:
Covalent Bond Formation: Interaction with nucleophilic amino acids in proteins.
Oxidative Stress: Generation of reactive oxygen species (ROS) through redox reactions.
Disruption of Cellular Processes: Interference with cellular signaling pathways and enzyme activities
Vergleich Mit ähnlichen Verbindungen
1,1,2,3,4,4-Hexabromobut-2-ene can be compared with other brominated butenes, such as:
1,1,2,3,4,4-Hexabromo-1-butene: Similar structure but with a different position of the double bond.
1,1,2,3,4,4-Hexabromo-3-butene: Another isomer with the double bond at a different location.
1,1,2,3,4,4-Hexabromo-4-butene: Yet another isomer with unique properties.
The uniqueness of 1,1,2,3,4,4-Hexabromobut-2-ene lies in its specific arrangement of bromine atoms and the position of the double bond, which influences its reactivity and applications .
Eigenschaften
CAS-Nummer |
36678-45-2 |
|---|---|
Molekularformel |
C4H2Br6 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
(E)-1,1,2,3,4,4-hexabromobut-2-ene |
InChI |
InChI=1S/C4H2Br6/c5-1(3(7)8)2(6)4(9)10/h3-4H/b2-1+ |
InChI-Schlüssel |
VNDVTDGELDURCN-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C(=C(/C(Br)Br)\Br)/Br)(Br)Br |
Kanonische SMILES |
C(C(=C(C(Br)Br)Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


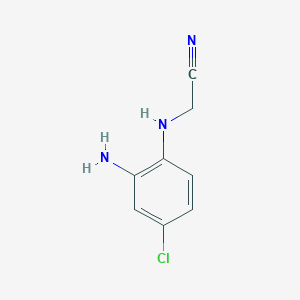
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)

![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)

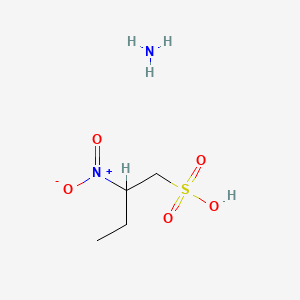
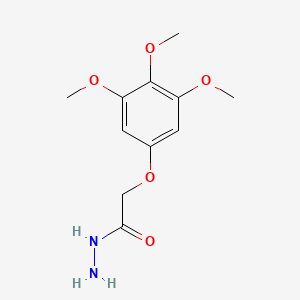
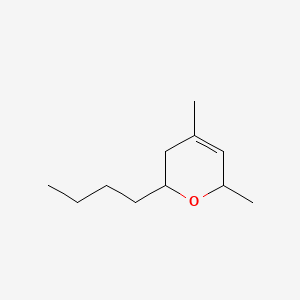

![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
